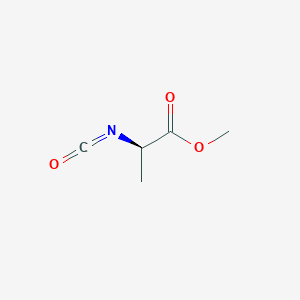

methyl (2R)-2-isocyanatopropanoate

Description

Significance of Enantiomerically Pure Compounds in Advanced Chemical Research

Enantiomerically pure compounds (EPCs) are molecules that exist as a single stereoisomer. researchgate.net The three-dimensional arrangement of atoms in a chiral molecule is crucial when it interacts with other chiral entities, such as biological receptors in the human body. researchgate.netsynblock.com Consequently, one enantiomer of a drug may exhibit a desired therapeutic effect, while its mirror image (the distomer) could be inactive or even produce adverse effects. synblock.com This reality has compelled pharmaceutical companies and regulatory authorities to prioritize the development of single-enantiomer drugs to improve efficacy, enhance pharmacokinetic predictability, and reduce potential toxicity. researchgate.net The synthesis of EPCs is a major area of research, employing methods such as asymmetric synthesis, which creates a specific stereoisomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. synblock.comiranchembook.ir

The Unique Role of Chiral Isocyanates as Versatile Synthetic Intermediates

Chiral isocyanates are a class of organic compounds that feature a reactive isocyanate group (–N=C=O) attached to a chiral backbone. This combination makes them exceptionally useful as versatile intermediates in asymmetric synthesis. researchgate.net The isocyanate group readily reacts with nucleophiles like alcohols, amines, and water without the need for a catalyst, forming carbamates, ureas, and other derivatives, respectively. japsonline.com When the isocyanate itself is chiral, this reaction allows for the introduction of a stereocenter into a new molecule, making them valuable building blocks for complex chiral targets. sigmaaldrich.com Amino acid ester isocyanates, for example, are used as precursors to peptides, as chiral derivatizing agents for determining the enantiomeric purity of other substances, and in the preparation of chiral stationary phases for chromatography. bohrium.comorgsyn.org

Overview of Research Trajectories for Methyl (2R)-2-isocyanatopropanoate

This compound is a specific chiral isocyanate derived from the naturally occurring amino acid L-alanine. Its structure, which combines a reactive isocyanate, a methyl ester, and a defined stereocenter, positions it as a valuable reagent in targeted organic synthesis.

Historical Context of Chiral Propanoate Derivatives

The concept of molecular chirality was first proposed by Louis Pasteur in 1848 based on his work with tartrate crystals. nih.gov Since then, the use of small, enantiomerically pure molecules as building blocks for constructing more complex structures has become a cornerstone of organic synthesis. Chiral propanoate derivatives, in particular, are well-established and important synthons. A prominent example is methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the "Roche ester," which serves as a key building block in the synthesis of complex natural products and vitamins. researchgate.netgoogleapis.com The development of efficient methods, such as asymmetric hydrogenation, to access these chiral propanoate units has been a significant area of research, highlighting their value in synthetic chemistry. researchgate.net

Current Landscape of Research Utilizing Isocyanate Functionality

The isocyanate functional group is of immense industrial and academic importance. Isocyanates are fundamental monomers in the production of polyurethanes, a ubiquitous class of polymers used in foams, coatings, and adhesives. nih.gov Beyond polymer science, the reactivity of the isocyanate group is harnessed to create a wide array of functional molecules. japsonline.com Recent research has focused on developing novel catalyst systems and milder reaction conditions for generating isocyanate intermediates in situ for the one-pot synthesis of unsymmetrical ureas and carbamates. sigmaaldrich.comgoogleapis.com Furthermore, isocyanate-functionalized molecules are being explored for advanced applications, including biomedical adhesives and the modification of polymer properties. japsonline.com

Scope and Objectives of Academic Investigation into this compound

While extensive, dedicated academic literature on this compound is not widespread, its research objectives can be inferred from its chemical nature and the applications of analogous compounds. As a chiral building block derived from L-alanine, its primary objective in academic investigations is to serve as a reagent for introducing a specific stereochemical configuration into new molecules.

The principal areas of investigation for this compound include:

Asymmetric Synthesis: Its most direct application is in the reaction with various nucleophiles to synthesize enantiomerically enriched compounds. For instance, reaction with an alcohol or phenol (B47542) would yield a chiral carbamate (B1207046), while reaction with an amine would produce a chiral urea (B33335). These products could be targets themselves or key intermediates in the synthesis of more complex molecules like pharmaceuticals or agrochemicals.

Chiral Derivatizing Agent: Similar to other amino acid-derived isocyanates, it can be used as a chiral derivatizing agent (CDA). bohrium.com By reacting the isocyanate with a racemic mixture of chiral alcohols or amines, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric excess of the original mixture. orgsyn.org

Polymer and Materials Chemistry: The enantiomer of the title compound, methyl (2S)-2-isocyanatopropanoate, has been cited as a potential monoisocyanate for use in forming polycarbodiimides. This suggests that the (2R) isomer could similarly be investigated for its role in controlling polymer structure and properties, potentially introducing chiral recognition sites along a polymer chain.

The overarching goal of using this compound is to leverage its defined stereochemistry to achieve highly selective and efficient chemical transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30293-81-3 | synblock.comsigmaaldrich.com |

| Molecular Formula | C₅H₇NO₃ | synblock.com |

| Molecular Weight | 129.11 g/mol | synblock.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CC@HN=C=O | |

| InChI Key | ZYILYULSVKLHKZ-SCSAIBSYSA-N | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-isocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Stereoselective Synthesis of Methyl 2r 2 Isocyanatopropanoate

Asymmetric Synthetic Approaches to Methyl (2R)-2-isocyanatopropanoate

Asymmetric synthesis provides direct routes to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Several strategies have been developed to establish the stereocenter in this compound and its precursors.

Chiral Pool-Based Strategies for Stereocenter Establishment

The chiral pool approach utilizes readily available, naturally occurring chiral molecules as starting materials to synthesize target molecules with defined stereochemistry. mdpi.comtcichemicals.com Amino acids, such as L-alanine (the (S)-enantiomer), are prime candidates from the chiral pool for the synthesis of (2R)-2-isocyanatopropanoate precursors due to their inherent chirality. mdpi.comnih.gov

The synthesis typically begins with the esterification of L-alanine to produce L-alanine methyl ester, which is methyl (2S)-2-aminopropanoate. This precursor already possesses the desired stereocenter. The subsequent conversion of the amino group to an isocyanate group is a critical step. A common method for this transformation is the phosgenation of the corresponding amine hydrochloride salt. This reaction must be performed under conditions that avoid racemization of the chiral center.

For instance, L-tryptophan methyl ester has been used in iridium-catalyzed reactions to create complex indole (B1671886) alkaloids, demonstrating how chiral pool starting materials can direct the stereochemical outcome of subsequent reactions. mdpi.com Similarly, D-serine methyl ester has served as a chiral precursor in the synthesis of other complex molecules. mdpi.com These examples underscore the power of using chiral building blocks derived from natural sources to establish key stereocenters. mdpi.com

Enantioselective Catalysis in Isocyanate Formation

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate using a chiral catalyst. While direct enantioselective formation of isocyanates is less common, the focus is often on the enantioselective synthesis of the chiral amine precursor, methyl 2-aminopropanoate.

One notable approach involves the catalytic asymmetric reduction of α-imino esters. rsc.org For example, the reduction of an N-aryl or N-alkyl α-imino ester derived from methyl pyruvate (B1213749) can be achieved with high enantioselectivity using a chiral catalyst. Chiral phosphoric acids have been shown to be effective catalysts for the reduction of N-PMP- and N-phenyl-α-imino esters, yielding the corresponding α-amino esters with excellent enantiomeric excess (ee) values, often between 94-99%. rsc.org

Biocatalytic Routes to Chiral Methyl 2-Aminopropanoate Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a green and highly selective method for synthesizing chiral compounds. mdpi.com Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. For the synthesis of methyl (2R)-2-aminopropanoate, the precursor to the target isocyanate, biocatalytic methods are particularly effective.

One common biocatalytic strategy is the kinetic resolution of a racemic mixture of N-acetyl-DL-alanine methyl ester. nih.gov Esterases, such as one derived from Bacillus cereus, can selectively hydrolyze one enantiomer of the N-acetylated amino ester, leaving the other enantiomer unreacted. nih.gov For example, immobilized E. coli cells expressing a recombinant esterase from B. cereus have been used for the kinetic resolution of N-acetyl-DL-alanine methyl ester, achieving an enantiomeric excess of 99.99% for the remaining N-acetyl-D-alanine methyl ester. nih.gov This can then be deprotected to yield the desired (R)-amino ester.

Another approach is the asymmetric reduction of a keto ester precursor using ketoreductases. mdpi.comresearchgate.net For instance, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester has been achieved with a 95% yield and 96% ee using Geotrichum candidum. mdpi.com While this example produces a hydroxy ester, similar enzymatic reductions can be applied to keto-amino acid precursors. Transaminases are also employed for the asymmetric synthesis of amino acids from their corresponding keto acids. polimi.it

Diastereoselective Synthesis of Methyl 2-isocyanatopropanoate Derivatives

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, with the existing stereocenters influencing the stereochemical outcome of the reaction. This approach is particularly useful for synthesizing complex molecules with multiple stereocenters.

A relevant example is the diastereoselective alkylation of chiral glycine (B1666218) enolates. The Schöllkopf method, for instance, utilizes a chiral bis-lactim ether derived from L-valine and alanine (B10760859). nih.gov Alkylation of this substrate with an electrophile, followed by hydrolysis, yields α-alkylated amino acids with high diastereoselectivity. This strategy can be adapted for the synthesis of derivatives of methyl 2-isocyanatopropanoate.

Another strategy involves the [2+2] cycloaddition of a ketene (B1206846) to a chiral imine, which proceeds with high stereoselectivity to form a β-lactam. nih.gov The stereochemistry of the resulting product is controlled by the chiral auxiliary on the imine. While not a direct synthesis of the target compound, these methods illustrate the principles of diastereoselective control that can be applied to the synthesis of its precursors.

Recent advancements have also demonstrated the diastereoselective synthesis of complex heterocyclic structures, such as spirooxindoles and trioxa-fused ketals, through cascade reactions. rsc.orgrsc.orgrsc.orgmdpi.com These reactions often create multiple stereocenters in a single step with high diastereoselectivity. For example, a one-pot, three-component reaction can generate five contiguous stereocenters with excellent diastereoselectivity (>20:1). rsc.org The principles guiding these complex transformations can inform the design of diastereoselective routes to precursors of methyl 2-isocyanatopropanoate.

Enantiomeric Resolution Techniques for Methyl 2-isocyanatopropanoate and its Precursors

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. This is often necessary when a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity.

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. hplc.eu The separation is based on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the analysis and separation of methyl 2-aminopropanoate, the precursor to methyl 2-isocyanatopropanoate, various chiral stationary phases are available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and often show broad applicability. hplc.eu For example, the enantiomers of racemic alanine methyl ester can be resolved after derivatization with N-fluorenylmethoxycarbonyl (FMOC) on an amylose-derived CSP. researchgate.net

Another class of CSPs is based on cyclodextrins. sigmaaldrich.com These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to separation. The resolution of metalaxyl (B1676325) enantiomers has been achieved with a resolution (Rs) of 2.47 in under one minute using UltraPerformance Convergence Chromatography (UPC²), a technique similar to SFC. lcms.cz

The choice of mobile phase and derivatizing agent can significantly impact the separation. For amino esters, derivatization is often employed to introduce a chromophore for UV detection and to enhance the interaction with the CSP. researchgate.net Comprehensive two-dimensional gas chromatography has also been used for the resolution of amino acid enantiomers after derivatization to their N-trifluoroacetyl-O-methyl esters. nih.gov

Below is a table summarizing the chromatographic conditions for the separation of related chiral compounds:

| Analyte | Chromatographic Method | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |

| Racemic Alanine Methyl Ester (as N-FMOC derivative) | HPLC | Amylose-derived CSP 1 | 10% 2-propanol/hexane (B92381) with 0.1% TFA | Not Specified | researchgate.net |

| Metalaxyl | UPC² | Not Specified | Not Specified | 2.47 | lcms.cz |

| 4-Octanol (as MαNP ester) | HPLC | Silica Gel | Not Specified | 1.03 | nih.gov |

Optimization of Synthetic Pathways and Process Intensification for Enantiopure this compound

The industrial production of enantiopure this compound demands synthetic pathways that are not only stereoselective but also efficient, safe, and scalable. Optimization and process intensification are key to achieving these goals, focusing on enhancing reaction yields, minimizing waste, and improving process control and safety. scielo.br

One critical area for optimization is the synthesis of the isocyanate itself. The Curtius rearrangement, a common method for converting carboxylic acids or their derivatives to isocyanates, can be hazardous on a large scale due to the use of thermally unstable acyl azide (B81097) intermediates. acs.org Continuous flow technology offers a safer and more efficient alternative. acs.orgrsc.org In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel or tube. scielo.br This allows for precise control over reaction parameters like temperature and residence time, and the small reaction volume significantly mitigates the risks associated with hazardous intermediates. acs.org For the synthesis of this compound, a continuous flow setup could involve the in situ generation of the acyl azide from a D-alanine derivative followed immediately by thermal rearrangement to the isocyanate, minimizing the accumulation of the unstable intermediate. acs.org

Process intensification strategies can also be applied to the chiral separation step. While fractional crystallization is effective, techniques like continuous liquid-liquid extraction can offer higher throughput and efficiency. acs.orgpsu.edu In this method, a solution of the racemic precursor and a solution of the chiral resolving agent are passed through each other in a counter-current flow, often within a device like a centrifugal contactor separator. psu.educinc.de This allows for a multi-stage extraction process to be performed continuously, leading to a more efficient separation of the diastereomers. utwente.nl

Furthermore, the implementation of Process Analytical Technology (PAT) is crucial for optimizing and controlling the synthesis and purification processes. researchgate.netmt.com PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters and quality attributes in real-time. researchgate.neteuropeanpharmaceuticalreview.com For the fractional crystallization of diastereomeric salts, PAT tools such as in-situ infrared spectroscopy (FTIR) or Raman spectroscopy can monitor the concentration of the diastereomers in the solution, allowing for precise control over the crystallization endpoint and ensuring consistent product quality. researchgate.net This real-time data enables the development of robust and reproducible crystallization processes, leading to higher yields of the desired enantiopure precursor. europeanpharmaceuticalreview.com

Table 2: Strategies for Optimization and Process Intensification

| Area of Optimization | Traditional Method | Advanced/Intensified Method | Key Advantages |

|---|---|---|---|

| Isocyanate Synthesis | Batch Curtius Rearrangement | Continuous Flow Curtius Rearrangement acs.org | Enhanced safety, precise temperature control, improved yield and purity, easier scale-up. scielo.br |

| Chiral Separation | Batch Fractional Crystallization | Continuous Liquid-Liquid Extraction acs.org | Higher throughput, increased efficiency, potential for automation. psu.edu |

| Process Monitoring | Off-line analysis (e.g., HPLC) | Process Analytical Technology (PAT) (e.g., in-situ FTIR, Raman) researchgate.net | Real-time process understanding and control, improved batch consistency, reduced cycle times. researchgate.net |

| Stereoselective Synthesis | Classical Resolution | Asymmetric Catalysis (e.g., enzymatic or metal-catalyzed) nih.govnih.govnih.gov | Direct formation of the desired enantiomer, reduces waste from unwanted enantiomer, potentially fewer steps. |

Chemical Reactivity and Stereocontrol in Transformations of Methyl 2r 2 Isocyanatopropanoate

Nucleophilic Addition Reactions at the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the utility of methyl (2R)-2-isocyanatopropanoate in synthesizing complex chiral molecules.

The reaction of this compound with alcohols provides a direct route to chiral carbamates. In this process, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This addition reaction proceeds readily, often without the need for a catalyst, to yield the corresponding carbamate (B1207046) derivative. The stereochemistry at the α-carbon of the original isocyanate is typically retained throughout the reaction, allowing for the synthesis of optically active carbamates.

The general reaction is as follows:

This compound + R'OH → Methyl (2R)-2-(((R'-oxy)carbonyl)amino)propanoate

The utility of this reaction lies in its ability to introduce a variety of R' groups, depending on the alcohol used, leading to a diverse library of chiral carbamates. These products can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Amines, being more nucleophilic than alcohols, react vigorously with this compound to form chiral ureas. The reaction involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon. This process is generally fast and exothermic. Similar to carbamate formation, the stereochemical integrity of the chiral center is preserved.

The reaction with primary and secondary amines can be represented as:

This compound + R'R''NH → Methyl (2R)-2-(((R'R''N)carbonyl)amino)propanoate

This methodology is crucial for the synthesis of a wide array of chiral ureas, which are important structural motifs in many bioactive molecules. Furthermore, related derivatives such as thioureas can be synthesized by using thiols as nucleophiles, and amides can be formed through reactions with carboxylic acids, although the latter often requires activation of the carboxyl group.

A summary of representative reactions is provided in the table below:

| Nucleophile | Product Type | General Reaction |

| Alcohol (R'OH) | Carbamate | Forms a C-O bond |

| Amine (R'R''NH) | Urea (B33335) | Forms a C-N bond |

| Thiol (R'SH) | Thiocarbamate | Forms a C-S bond |

The cumulative double bonds of the isocyanate group in this compound can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. These reactions are valuable for constructing ring structures with controlled stereochemistry.

One of the most common types of cycloaddition is the [2+2] cycloaddition with electron-rich alkenes to form β-lactams. Another significant reaction is the [3+2] cycloaddition with 1,3-dipoles, such as nitrile oxides or azides, which leads to the formation of five-membered heterocycles like oxadiazoles (B1248032) or triazoles, respectively. sci-rad.com The Diels-Alder reaction, a [4+2] cycloaddition, can also occur with dienes, although it is less common for isocyanates compared to other dienophiles. mdpi.comdtu.dk

These cycloaddition reactions expand the synthetic utility of this compound beyond simple nucleophilic additions, enabling the construction of complex cyclic and heterocyclic architectures.

Modifications of the Ester Functionality of this compound

While the isocyanate group is typically the more reactive site, the ester functionality of this compound can also be selectively modified under appropriate conditions. These transformations allow for further diversification of the molecular structure.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide. Acid-catalyzed hydrolysis is also possible but may be slower. It is crucial to control the reaction conditions to avoid unwanted reactions at the isocyanate moiety.

Amidation of the ester can be achieved by reacting it with an amine. nih.gov This reaction is generally less favorable than the reaction of the amine with the isocyanate group. Therefore, to achieve selective amidation of the ester, the isocyanate group must first be protected or the reaction conditions carefully controlled, for instance by using a large excess of the amine or specific catalysts. nih.gov

Transesterification offers a method to replace the methyl group of the ester with other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with a different alcohol, often in large excess to drive the equilibrium towards the desired product.

The general transesterification reaction is:

This compound + R'OH ⇌ (R') (2R)-2-isocyanatopropanoate + Methanol

Enzymatic transesterification can also be employed for this transformation, offering high selectivity and milder reaction conditions. This method is particularly useful for synthesizing a variety of alkyl (2R)-2-isocyanatopropanoates while preserving the chirality of the molecule. This approach has been successfully applied to similar ester compounds. nih.gov

The table below summarizes the modifications of the ester functionality:

| Reaction | Reagent | Product |

| Hydrolysis | H₂O / H⁺ or OH⁻ | (2R)-2-isocyanatopropanoic acid |

| Amidation | R'R''NH | (2R)-N¹,N¹-dialkyl-2-isocyanatopropanamide |

| Transesterification | R'OH / catalyst | Alkyl (2R)-2-isocyanatopropanoate |

Reduction to Corresponding Alcohols or Amines

The reduction of this compound can theoretically yield two primary products: the corresponding amino alcohol, (2R)-2-aminopropan-1-ol, or the amino ester, methyl (2R)-2-aminopropanoate. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions, which can be selected to target either the isocyanate or the ester functionality, or both.

The isocyanate group is highly susceptible to nucleophilic attack and can be reduced to an amine. However, the direct reduction of the isocyanate to a methylamino group is not a standard transformation. More commonly, the isocyanate is first converted to a more stable intermediate, such as a carbamate or a urea, which can then be further reduced or cleaved. For instance, reaction with an alcohol would yield a carbamate, which can be subsequently hydrolyzed and the resulting amine reduced.

Simultaneous reduction of both the isocyanate and the ester groups would lead to the formation of (2R)-2-aminopropan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and isocyanates (typically after conversion to a more stable derivative). The general mechanism for ester reduction with LiAlH₄ involves nucleophilic acyl substitution followed by reduction of the resulting aldehyde.

Selective reduction of the ester group in the presence of the isocyanate is challenging due to the high reactivity of the isocyanate group. Conversely, selective transformation of the isocyanate group while preserving the ester is more feasible. For example, the isocyanate can be converted to an amine via a Curtius-like rearrangement of a corresponding acyl azide (B81097), or through hydrolysis to the unstable carbamic acid, which decarboxylates to the amine. Subsequent reduction of the ester would then be possible.

A plausible synthetic route to (2R)-2-aminopropan-1-ol nih.govnih.govapolloscientific.co.uk would involve the protection of the isocyanate group, for example, by reacting it with an alcohol to form a carbamate. The ester can then be reduced to the primary alcohol using a suitable reducing agent. Finally, deprotection of the carbamate would yield the desired amino alcohol.

Alternatively, to obtain methyl (2R)-2-aminopropanoate, the isocyanate group can be selectively converted to an amino group. This can be achieved by careful hydrolysis under controlled conditions or through a Staudinger reaction with a phosphine (B1218219) followed by hydrolysis.

Table 1: Potential Reduction Products of this compound and General Reducing Agents

| Target Product | Functional Group(s) Reduced | General Reducing Agent(s) |

| (2R)-2-Aminopropan-1-ol | Isocyanate and Ester | LiAlH₄ (on protected isocyanate and ester) |

| Methyl (2R)-2-aminopropanoate | Isocyanate | Hydrolysis, Staudinger reaction followed by hydrolysis |

Stereochemical Integrity and Control in Derivative Formation

The presence of a stereocenter at the α-position to the isocyanate and ester groups in this compound is a key feature that can be exploited in asymmetric synthesis. Maintaining the integrity of this stereocenter and using it to control the formation of new stereocenters are crucial aspects of its chemistry.

The stereochemical stability of the (2R) center in α-isocyano esters like this compound is a significant concern, particularly in reactions involving basic conditions. The α-proton is acidic and can be abstracted by a base, leading to racemization through the formation of a planar enolate intermediate.

Studies have shown that in Ugi multicomponent reactions, which often involve amines as one of the components, racemization of chiral α-isocyano esters can occur. typeset.io This is attributed to the basicity of the amine component. However, the extent of racemization can be influenced by the reaction conditions. For instance, carrying out the reaction in dichloromethane (B109758) with a Lewis acid catalyst like BF₃·Et₂O has been shown to suppress racemization, especially in reactions with ketones. typeset.io The use of preformed imines can also help in preserving the stereochemical integrity. typeset.io

In contrast, the Passerini reaction, which is typically carried out under neutral or acidic conditions, is generally considered to be more stereoconservative for α-chiral aldehydes and isocyanides. mdpi.com While the reaction with ketones can be slower and may lead to some racemization depending on the carboxylic acid used, careful selection of reaction parameters can minimize this issue. typeset.io

The existing (2R) stereocenter in this compound can act as a source of chiral induction, influencing the stereochemical outcome of subsequent reactions and leading to the preferential formation of one diastereomer over another. This is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

In multicomponent reactions like the Ugi and Passerini reactions, if one of the other components is also chiral, a double diastereoselective process can occur. For example, the reaction of this compound with a chiral aldehyde or a chiral amine in a Passerini or Ugi reaction, respectively, would result in the formation of diastereomeric products. The inherent stereochemical preference of each chiral component will determine the diastereomeric ratio of the products.

Highly diastereoselective Ugi reactions have been reported using optically pure imines derived from the biocatalytic oxidation of meso-pyrrolidines, resulting in the exclusive formation of single trans-isomers with high diastereomeric excess. nih.gov Similarly, the use of chiral Nβ-Fmoc-amino alkyl isocyanides and L-aspartic acid α-methyl esters as Ugi substrates has led to the synthesis of β-lactam-linked peptidomimetics with high diastereoselectivities. nih.gov These examples highlight the potential for achieving high levels of stereocontrol in reactions involving chiral α-isocyano esters.

The following table illustrates hypothetical diastereoselective outcomes in a Passerini reaction involving this compound and a chiral aldehyde. The diastereomeric excess (d.e.) would depend on the specific reactants and conditions.

Table 2: Hypothetical Diastereoselective Passerini Reaction

| Isocyanide | Chiral Aldehyde | Carboxylic Acid | Major Diastereomer | Minor Diastereomer | Hypothetical d.e. |

| This compound | (R)-2-Phenylpropanal | Acetic Acid | (2R, 1'R, 2'R)-Product | (2R, 1'S, 2'R)-Product | High |

| This compound | (S)-2-Phenylpropanal | Acetic Acid | (2R, 1'S, 2'S)-Product | (2R, 1'R, 2'S)-Product | High |

Multi-component Reactions and Tandem Processes Featuring this compound

The dual functionality of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and tandem processes, allowing for the rapid construction of molecular complexity from simple starting materials.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry and drug discovery. wikipedia.orgbeilstein-journals.org In a Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. beilstein-journals.org this compound can serve as the isocyanide component, introducing a chiral α-amino acid-like moiety into the final product. The general mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate. beilstein-journals.org

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org Again, this compound can be employed as the isocyanide, leading to the formation of functionalized α-acyloxy carboxamides with a stereodefined center. wikipedia.org

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, can also be designed using this compound. For instance, a derivative formed from a multicomponent reaction could undergo a subsequent intramolecular cyclization. An example is the Ugi reaction followed by a ring-closure metathesis (RCM) to produce bicyclic lactams. nih.gov Another possibility is a tandem amination/cyclization reaction of functionalized allenynes, where an amine adds to a copper-activated triple bond, followed by an intramolecular cyclization. mdpi.com Derivatives of this compound could potentially participate in such tandem sequences to generate complex heterocyclic structures.

Strategic Applications of Methyl 2r 2 Isocyanatopropanoate in Contemporary Chemical Synthesis

Development of Chiral Building Blocks for Complex Molecule Synthesis

The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological function. Chiral building blocks are enantiomerically pure compounds that chemists use as starting materials to construct complex, stereochemically defined molecules. Methyl (2R)-2-isocyanatopropanoate is a prime example of such a building block, derived from the chiral pool, which provides a reliable source of stereochemistry for asymmetric synthesis.

The isocyanate functional group of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and even water. This reactivity is harnessed to synthesize a variety of chiral amino acid analogues and peptide mimetics. For instance, reaction with amines leads to the formation of chiral urea (B33335) derivatives, while reaction with alcohols yields carbamates. These urea and carbamate (B1207046) linkages are often incorporated into peptidomimetics to improve their stability against enzymatic degradation and to modulate their conformational properties.

The synthesis of heterocyclic β-substituted alanines, some of which exhibit hypoglycemic or neuroexcitatory activities, can be achieved through Michael addition of heterocyclic nucleophiles to dehydroalanine (B155165) derivatives. This presents a potential pathway for elaborating the alanine (B10760859) scaffold of this compound into more complex, non-proteinogenic amino acid analogues.

| Reactant | Product Type | Significance |

| Amines | Chiral Ureas | Building blocks for peptide mimetics, enzyme inhibitors |

| Alcohols | Chiral Carbamates | Used in protecting group strategies and as stable peptide bond isosteres |

| Heterocycles | β-Substituted Alanines | Access to non-proteinogenic amino acids with potential biological activity |

The total synthesis of complex natural products often requires the assembly of multiple chiral fragments. The stereochemical integrity of these fragments is paramount to the success of the synthesis. While direct evidence for the use of this compound in the total synthesis of a specific natural product is not prevalent in the readily available literature, the use of closely related chiral amino acid derivatives is a cornerstone of the field.

For example, the total synthesis of the marine natural product Diazonamide A, a potent antimitotic agent, utilizes chiral amino acid fragments like valine to construct its intricate macrocyclic structure rsc.orgcornellpharmacology.orgprinceton.eduresearchgate.net. The synthesis of such fragments often involves the coupling of protected amino acids. The isocyanate of this compound represents a highly activated form of the amino acid, poised for coupling reactions, suggesting its potential as a valuable intermediate for constructing the peptide-like portions of complex natural products. Its defined (R)-stereochemistry would directly translate to the stereochemistry of the target molecule.

Asymmetric catalysis is a powerful tool in organic synthesis, enabling the production of enantiomerically enriched compounds. The effectiveness of an asymmetric catalyst often relies on the chiral ligand that coordinates to the metal center. Amino acid derivatives are excellent starting materials for the synthesis of chiral ligands due to their ready availability in enantiopure form.

Research has demonstrated the synthesis of novel P-chiral phosphine (B1218219) ligands from amino acid esters, including alanine methyl ester rsc.org. In these syntheses, the amino group of the amino acid ester is functionalized to create a chelating ligand capable of coordinating to a metal. For example, N-diphenylphosphinoamino acid methyl esters are prepared from the corresponding amino acid methyl ester hydrochloride and chlorodiphenylphosphine (B86185) rsc.org. These phosphine ligands can then be used to create chiral metal complexes for asymmetric catalysis rsc.org. The (R)-configuration of this compound provides the chiral information necessary to generate a stereoselective catalyst.

Another important class of chiral ligands are bis(oxazoline) (BOX) ligands, which are typically synthesized from chiral β-amino alcohols orgsyn.orgresearchgate.net. This compound can be readily converted to the corresponding chiral amino alcohol, thereby serving as a precursor for the synthesis of (R)-configured BOX ligands.

| Ligand Type | Precursor from this compound | Application in Asymmetric Catalysis |

| Chiral Phosphines | (R)-Alanine methyl ester | Hydrogenation, C-C bond formation |

| Bis(oxazoline) (BOX) | (R)-Alaninol | Cyclopropanation, Diels-Alder reactions, Aldol reactions |

Role in the Synthesis of Optically Active Pharmaceutical and Agrochemical Candidates

The biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry. Often, only one enantiomer of a chiral molecule is responsible for the desired therapeutic or pesticidal effect, while the other may be inactive or even cause undesirable side effects. Consequently, the synthesis of single-enantiomer active ingredients is of great importance.

This compound is a valuable starting material for the enantioselective synthesis of bioactive compounds due to its inherent chirality. In the field of agrochemicals, acylalanine fungicides are a prominent example where stereochemistry dictates activity. For instance, the fungicidal activity of metalaxyl (B1676325) is almost entirely due to its R-enantiomer nih.gov. The synthesis of such compounds often involves the acylation of a chiral aniline (B41778) derivative with a chiral acid chloride. The alanine scaffold provided by this compound is a key component of this class of fungicides. Novel N-acyl-N-arylalanines have been synthesized and shown to possess moderate antifungal activity nih.gov.

Similarly, in the development of herbicides, derivatives of alanine have been investigated. Novel diamide (B1670390) compounds incorporating an alanine skeleton have been designed and synthesized, showing both fungicidal and insecticidal activities mdpi.com. The use of an enantiopure starting material like this compound ensures that the final product is obtained as a single enantiomer, which can lead to a more targeted and effective agrochemical with a potentially reduced environmental impact.

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The precise spatial orientation of these groups is critical for effective interaction with a biological target, such as an enzyme or a receptor. The stereochemistry of a chiral molecule is a key determinant of its pharmacophore.

The (R)-stereocenter in this compound dictates the spatial orientation of the substituents that are subsequently attached to the alanine scaffold. When incorporated into a drug candidate, this defined stereochemistry ensures that the functional groups are presented to the biological target in the correct orientation for optimal binding. For example, in an enzyme inhibitor, the carbonyl group, the side chain, and the amino group (or its derivative) must be positioned correctly within the enzyme's active site.

While specific pharmacophore models for drugs derived directly from this compound are not detailed in the available literature, the general principles of pharmacophore modeling and the known importance of stereochemistry in drug-receptor interactions underscore the value of this chiral building block nih.govresearchgate.net. The use of an enantiomerically pure starting material like this compound simplifies the drug discovery process by eliminating the need to separate and test multiple stereoisomers, allowing for a more focused investigation of the structure-activity relationship.

Utilization in Polymer Chemistry and Functional Materials Science

The distinct structural features of this compound make it a compelling monomer for the synthesis of polymers with tailored properties. The presence of a chiral center allows for the introduction of stereochemical control into the polymer backbone, while the reactive isocyanate group facilitates efficient polymerization reactions.

The synthesis of chiral polymers is a significant area of research, as the stereoregularity of a polymer chain can profoundly influence its properties, including thermal stability and molecular recognition capabilities. nih.gov this compound serves as an ideal building block for creating chiral polyurethanes and polyureas.

The isocyanate group (-N=C=O) readily reacts with alcohols and amines to form urethane (B1682113) and urea linkages, respectively. By reacting this compound with suitable diols or diamines, it is possible to synthesize polymers where the chirality of the monomer is incorporated directly into the polymer backbone. This process allows for the creation of materials with a highly ordered, stereoregular structure. For instance, the polycondensation of this chiral isocyanate with a diol would yield a polyurethane with pendant methyl ester groups and a defined stereochemistry at the α-carbon of the original propanoate moiety. Such polymers have applications as heterogeneous organocatalysts in asymmetric synthesis. researchgate.net

Recent advancements have demonstrated that the use of specific catalysts, such as biphenol-linked bimetallic Co(III) complexes, can facilitate the asymmetric copolymerization of epoxides with isocyanates to afford optically active polyurethanes with high enantioselectivity. nih.gov The high stereoregularity in these polymers not only imparts optical activity but also enhances their thermal stability. nih.gov

Table 1: Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant | Resulting Polymer | Key Linkage |

|---|---|---|---|

| Polyaddition | Diol (HO-R-OH) | Chiral Polyurethane | Urethane (-NH-CO-O-) |

The incorporation of chiral monomers is a primary strategy for synthesizing optically active polymers. mdpi.com These materials can interact with polarized light and are valuable for applications such as chiral chromatography and sensors. The defined (2R) stereochemistry of this compound ensures that its polymerization leads to macromolecules with predictable chiroptical properties. The resulting polymers can exhibit unique Cotton effects, which are characteristic of their specific spatial arrangement. researchgate.net

Furthermore, the ester group within the monomer structure provides a handle for introducing stimuli-responsive behavior. Polymers that can change their properties in response to external stimuli like pH, temperature, or light are known as "smart" materials. researchgate.netresearchgate.net The ester linkage in a polymer derived from this compound could be susceptible to hydrolysis under acidic or basic conditions. This cleavage could alter the polymer's solubility, conformation, or lead to its degradation, enabling the controlled release of an encapsulated substance. Polymers containing weakly acidic or basic moieties can exhibit swelling or conformational changes in response to pH variations, a key principle in designing pH-responsive systems. mdpi.com

Table 2: Potential Stimuli-Responsive Behavior

| Stimulus | Responsive Moiety | Potential Polymer Response |

|---|---|---|

| pH (Acid/Base) | Ester Linkage | Hydrolysis, degradation, change in solubility |

Advanced Analytical and Spectroscopic Characterization of Methyl 2r 2 Isocyanatopropanoate and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation and Chiral Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural analysis of methyl (2R)-2-isocyanatopropanoate, offering insights into its functional groups, connectivity, and stereochemistry.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. researchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the methine proton, and the methyl group on the chiral center. chemguide.co.ukdocbrown.infonih.gov The coupling between the methine proton and the adjacent methyl protons would result in a characteristic quartet and doublet splitting pattern, respectively, confirming their connectivity. chemguide.co.uk

However, standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To assess chiral purity, chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) are employed. libretexts.orgwikipedia.org

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgorganicchemistrydata.org This interaction induces temporary diastereomeric complexes, leading to separate signals for the (R) and (S) enantiomers in the NMR spectrum. tcichemicals.comgoogle.com The integration of these separated signals allows for the determination of the enantiomeric excess (ee). organicchemistrydata.org For this compound, a europium-based chiral shift reagent like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) could be used to resolve the enantiomeric signals. organicchemistrydata.orgmit.edu

Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the analyte to form stable diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, allowing for quantification of the original enantiomeric composition. nih.gov For example, reacting this compound with a chiral alcohol like (R)-Pirkle's alcohol would yield diastereomeric urethane (B1682113) derivatives. The subsequent ¹H or ¹⁹F NMR analysis of these derivatives would show separate signals for each diastereomer, enabling the calculation of the enantiomeric excess of the starting isocyanate. wikipedia.org

Table 1: Expected ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm, approximate) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ester) | 3.8 | Singlet | N/A |

| CH (chiral center) | 4.2 | Quartet | 7 |

| CH₃ (chiral center) | 1.6 | Doublet | 7 |

This is a hypothetical table based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for detecting the highly characteristic and strong absorption band of the isocyanate (-N=C=O) functional group. spectroscopyonline.comresearchgate.net This asymmetric stretching vibration typically appears in a relatively uncongested region of the spectrum, around 2240-2280 cm⁻¹. spectroscopyonline.com The presence of a strong peak in this region is a clear indicator of the isocyanate moiety. researchgate.netnih.gov Other key absorptions would include the C=O stretching of the ester group (around 1750 cm⁻¹) and C-O stretching vibrations. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While the isocyanate stretch is also Raman active, other vibrations within the molecule, such as those of the carbon skeleton, can be more prominent. nih.gov For instance, the C-C and C-O stretching modes can be readily observed. rsc.org By analyzing the full vibrational profile, a comprehensive picture of the molecule's functional groups can be obtained. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | IR (Strong) |

| Ester (C=O) | Stretch | ~1750 | IR (Strong) |

| C-O (Ester) | Stretch | 1300 - 1000 | IR (Strong) |

| C-H (Alkyl) | Stretch | 2850 - 3000 | IR/Raman |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for unequivocally confirming the molecular formula of this compound. googleapis.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govjeol.com This precision allows for the determination of the elemental composition of the molecule. For this compound (C₅H₇NO₃), HRMS would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. lcms.cz Fragmentation patterns observed in the mass spectrum can also offer further structural confirmation. miamioh.edu

Chromatographic Methodologies for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for separating enantiomers. yakhak.org The technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. acs.orgsigmaaldrich.com

For the analysis of this compound or its derivatives, a variety of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for a broad range of chiral compounds, including amino acid derivatives. yakhak.orgacs.org The choice of the specific CSP and the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) is critical for achieving optimal separation. chromatographyonline.comscience.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. sigmaaldrich.com In some cases, derivatization of the isocyanate to a more stable urethane with a suitable alcohol may be performed prior to HPLC analysis. mdpi.comgoogle.com

Table 3: Common Chiral Stationary Phases for HPLC Analysis of Amino Acid Derivatives

| CSP Type | Chiral Selector | Typical Analytes |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acidic or π-basic compounds |

| Macrocyclic Glycopeptide | Teicoplanin | Amino acids and derivatives |

Chiral Gas Chromatography (GC) is another essential technique for the enantiomeric analysis of volatile compounds. chromatographyonline.comuni-muenchen.de Since this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis, it is often converted into a more suitable derivative. For example, reaction with a chiral or achiral alcohol can produce a volatile urethane derivative.

The separation is achieved using a capillary column coated with a chiral stationary phase. wisc.edu Cyclodextrin-based CSPs are very common and effective for this purpose. uta.eduresearchgate.netmdpi.com These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to different elution times. chromatographyonline.com The high resolution of capillary GC allows for precise quantification of the enantiomers and thus the determination of the enantiomeric excess. mit.edunih.gov

X-ray Crystallography for Absolute Configuration Assignment of Crystalline Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. d-nb.infoencyclopedia.pub The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of every atom, including connectivity, bond lengths, and bond angles. encyclopedia.pub

For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This effect leads to small but measurable differences in the intensities of diffraction spots that are related by mirror symmetry (Friedel pairs). nih.gov By analyzing these differences, the absolute arrangement of atoms in space can be determined. thieme-connect.de The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct. encyclopedia.pubnih.govox.ac.uk A value close to zero confirms the assigned configuration, while a value near one indicates that the inverted structure is the correct one. encyclopedia.pub

While obtaining a suitable single crystal of this compound itself can be challenging due to its reactivity and physical state, its crystalline derivatives are frequently subjected to X-ray diffraction analysis to confirm that the stereochemical integrity of the chiral center has been maintained throughout a synthetic sequence. The structures of numerous N-acylated and other L-alanine derivatives have been successfully determined using this method. researchgate.netscispace.com For instance, the crystal structure of N-di-t-butoxycarbonyl L-alanine was determined, providing detailed knowledge of its molecular conformation. scispace.com Similarly, studies on lanthanide complexes with L-alanine have utilized single-crystal X-ray diffraction to elucidate their complex dimeric structures. mdpi.com These analyses serve as a reliable reference for confirming the '(R)' configuration, which originates from the parent L-alanine.

Table 1: Representative Crystallographic Data for an L-Alanine Derivative

This table presents example crystallographic data for a derivative of L-alanine, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | N-di-t-butoxycarbonyl L-Alanine scispace.com |

| Chemical Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.548(1) |

| b (Å) | 10.799(1) |

| c (Å) | 12.789(1) |

| β (°) | 90.291(8) |

| Temperature (K) | 297 |

| Final R-value | 0.056 |

Data sourced from a study on the crystal structure of N-di-t-butoxycarbonyl L-alanine. scispace.com

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive spectroscopic techniques used to investigate the chiral properties of molecules. biologic.netslideshare.net These chiroptical methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.orgscribd.com

ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. scribd.comnih.gov An ECD spectrum displays positive or negative peaks, known as Cotton effects, in the region of a molecule's chromophoric absorptions. nih.gov ORD, a closely related phenomenon, measures the variation of optical rotation with wavelength. biologic.netwikipedia.org The two phenomena are mathematically related through the Kronig-Kramers transforms. biologic.net

For derivatives of this compound, the absolute configuration at the C2 carbon, inherited from L-alanine, dictates the sign and pattern of the Cotton effects observed in their ORD and ECD spectra. This provides a reliable method for configurational assignment, especially when X-ray crystallography is not feasible. nih.govoup.com The approach involves comparing the experimentally measured spectrum with that of a known standard or with spectra predicted by ab initio calculations. nih.govresearchgate.net

Research has shown that specific derivatives of amino acids exhibit predictable chiroptical properties. For example, a study demonstrated that complexing α-amino acid esters with the NMR shift reagent Europium(III)-tris-(1,1,1,2,2,3,3)-heptafluoro-7,7-dimethyl-4-6-octanedione induces characteristic CD spectral patterns. nih.gov In this study, esters derived from L-series amino acids consistently showed a positive Cotton effect around 310 nm and a negative one between 280-290 nm, providing a rapid method for assigning the absolute configuration. nih.gov Other studies have established that N-carboxymethyl derivatives of L-amino acids display a positive Cotton effect in the 200–225 nm range, which can be used for configurational correlation. oup.com The analysis of various pyrazinoyl-amino-ester derivatives has also shown that conformational differences can lead to sign reversals in their CD spectra, highlighting the sensitivity of the technique to molecular structure. rsc.org

Table 2: Chiroptical Data for L-Amino Acid Ester Derivatives

This table summarizes characteristic CD spectral data for derivatives of L-amino acid esters, which are structurally analogous to derivatives of this compound.

| Derivative Type | Wavelength Range (nm) | Sign of Cotton Effect | Reference |

| Eu(fod)₃ Complex of L-Amino Acid Esters | ~310 | Positive | nih.gov |

| Eu(fod)₃ Complex of L-Amino Acid Esters | 280-290 | Negative | nih.gov |

| N-Carboxymethyl-L-amino acids | 200-225 | Positive | oup.com |

Computational and Theoretical Studies on Methyl 2r 2 Isocyanatopropanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution, from which numerous molecular properties can be derived. For methyl (2R)-2-isocyanatopropanoate, DFT calculations provide a foundational understanding of its stability and chemical behavior.

Detailed Research Findings: Studies on related organic molecules show that DFT methods, such as B3LYP with a suitable basis set like 6-31G, accurately predict molecular structures and thermochemical properties. scirp.org For this compound, calculations would focus on the highly reactive isocyanate (-N=C=O) group and the ester functionality.

Conceptual DFT provides a framework for translating calculated electronic properties into reactivity predictions. mdpi.comfrontiersin.org Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The isocyanate group, with its cumulated double bonds, significantly influences the LUMO, making the central carbon atom a primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. scirp.org For this compound, the map would show a highly positive potential (blue region) around the isocyanate carbon, confirming its electrophilicity, and negative potentials (red regions) around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack.

Fukui Functions and Dual Descriptors: These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby pinpointing the most electrophilic and nucleophilic atoms within the molecule with greater precision than MEP alone. frontiersin.org

While specific DFT studies on this compound are not prominent in the literature, data from analogous systems allow for the creation of an illustrative table of expected values.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability; a low value points to high electrophilicity. |

| HOMO-LUMO Gap | 8.0 eV | Relates to molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Charge on Isocyanate Carbon | +0.65 | A high positive charge confirms this site as the primary center for nucleophilic attack. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its reactivity and interactions. Conformational analysis for flexible molecules like this compound involves identifying stable low-energy structures (rotamers) and the energy barriers between them. acs.orgresearchgate.net

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. mdpi.com An MD simulation for this compound would reveal how the molecule explores different shapes at a given temperature and how it might change conformation upon interacting with other molecules or surfaces.

Detailed Research Findings: The key flexible bonds in this compound are the C-N bond to the isocyanate group and the C-C bond of the propanoate backbone. Rotation around these bonds gives rise to different conformers.

Conformational Analysis: By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Due to steric hindrance, conformations where the bulky methyl and methoxycarbonyl groups are far from each other (anti-periplanar) are generally more stable than those where they are close (syn-periplanar or gauche). researchgate.net The chirality at the C2 position introduces asymmetry, making the potential energy surface more complex than for an achiral analogue.

Molecular Dynamics (MD) Simulations: An MD simulation would be initiated from a minimized structure and run for a duration of nanoseconds. mdpi.com The trajectory would show the molecule vibrating and rotating, occasionally overcoming energy barriers to transition between different stable conformations. Analysis of this trajectory allows for the calculation of thermodynamic properties and provides insight into the flexibility of different parts of the molecule. Although specific MD studies for this molecule are not published, simulations on related aliphatic isocyanates have been crucial for understanding their properties in larger systems like polyurethanes. uminho.pt

An illustrative data table shows the kind of results a conformational analysis would yield.

| Conformer | Dihedral Angle (O=C-C-N) | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |

| Anti-periplanar | 180° | 0.00 | 75% |

| Syn-clinal (Gauche) | +60° | 1.20 | 12% |

| Syn-clinal (Gauche) | -60° | 1.35 | 10% |

| Syn-periplanar | 0° | 4.50 | <1% |

Mechanistic Insights into Stereoselective Reactions

Stereoselectivity refers to the preference for the formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com For a chiral molecule like this compound, its inherent stereochemistry can influence the outcome of reactions, a process known as asymmetric induction. msu.edu

Computational chemistry is a powerful tool for understanding the origins of stereoselectivity. By modeling the transition states of competing reaction pathways (e.g., the pathways leading to different diastereomers), chemists can calculate their activation energies. The pathway with the lower activation energy will be faster and thus lead to the major product, explaining the observed selectivity.

Detailed Research Findings: A key reaction of isocyanates is their addition to alcohols to form carbamates. If this compound reacts with a chiral alcohol, a pair of diastereomers will be formed. The (2R) configuration of the isocyanate will create a chiral environment that favors attack from one face of the incoming alcohol over the other.

Transition State Modeling: To understand this preference, quantum mechanical calculations would be used to model the four possible transition states (R-isocyanate + R-alcohol, R-isocyanate + S-alcohol, etc.). The calculations would determine the geometry and energy of each transition state. The energy difference between the diastereomeric transition states would allow for a quantitative prediction of the diastereomeric excess (d.e.) of the product. Mechanistic studies on related isocyanate reactions have shown that factors like hydrogen bonding and steric repulsion in the transition state are critical in determining the reaction's outcome. squ.edu.omnih.gov

Reaction Pathway Analysis: Following the reaction pathway from the transition state down to the products (Intrinsic Reaction Coordinate calculation) would confirm that the modeled transition state connects the reactants to the desired products and would provide further insight into the reaction mechanism.

While specific mechanistic studies for this compound are not available, the principles of stereoselective reactions are well-established. masterorganicchemistry.comyoutube.com

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its physical properties or biological activity, respectively. youtube.comnih.gov These models are built by analyzing a series of related compounds and developing a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the property or activity of interest.

Detailed Research Findings: No specific QSAR or SPR studies have been published for this compound. However, the principles can be readily described.

Structure-Property Relationships (SPR): SPR studies on aliphatic isocyanates have explored how features like chain length and structure influence physical properties such as viscosity and reactivity. researchgate.netmdpi.com For this compound, an SPR study might investigate how modifications to the ester group (e.g., changing from methyl to ethyl or tert-butyl) affect properties like boiling point, vapor pressure, or reactivity of the isocyanate group.

Quantitative Structure-Activity Relationships (QSAR): A QSAR study requires a defined biological activity for a series of compounds. For instance, if a series of chiral isocyanate esters were found to be inhibitors of a particular enzyme, a QSAR model could be developed. nih.govnih.gov The process involves:

Data Set Assembly: A group of molecules with known activities would be collected.

Descriptor Calculation: For each molecule, hundreds of numerical descriptors would be calculated, representing constitutional, topological, geometric, and electronic features.

Model Building: Statistical methods, like multiple linear regression, are used to find the best correlation between a subset of descriptors and the measured activity. researchgate.net

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation. mdpi.com

The resulting QSAR equation provides insight into which molecular features are important for the desired activity.

An illustrative QSAR data table for a hypothetical series of enzyme inhibitors is shown below.

| Compound | logP (Hydrophobicity) | Molecular Weight | LUMO Energy (eV) | pIC50 (Activity) (Hypothetical) |

| This compound | 0.85 | 129.11 | -0.5 | 5.2 |

| Ethyl (2R)-2-isocyanatopropanoate | 1.25 | 143.14 | -0.48 | 5.5 |

| Isopropyl (2R)-2-isocyanatopropanoate | 1.60 | 157.17 | -0.47 | 5.8 |

| Methyl (2R)-2-isocyanatobutanoate | 1.35 | 143.14 | -0.52 | 5.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.